(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate
Description
The compound (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a brominated tetrahydropyran derivative with three benzoate ester groups. Its molecular formula is C12H17BrO7, with a molecular weight of 353.16 g/mol (CAS: 5158-64-5) . It is primarily used in research settings, particularly in synthetic chemistry and probe development, due to its bromine substituent, which enables further functionalization via substitution reactions. The tribenzoate groups enhance lipophilicity and stability compared to acetate analogs, influencing solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C27H23BrO7 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24+/m0/s1 |
InChI Key |
ZNQXFYBHGDPZCZ-QTTGFBFGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of benzoate groups: Esterification reactions using benzoic acid derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction of the benzoate groups or other parts of the molecule can lead to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxygenated or deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydropyran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate can induce apoptosis in cancer cell lines through various mechanisms such as the inhibition of specific signaling pathways. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
Neuroprotective Effects
Certain studies have suggested that tetrahydropyran derivatives possess neuroprotective effects. These compounds can modulate neurotransmitter systems and have potential implications in treating neurodegenerative diseases. The unique stereochemistry of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate may contribute to its efficacy in neuroprotection.
Organic Synthesis
Building Block for Complex Molecules
(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This property is particularly useful in synthesizing more complex organic molecules that are relevant in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
In materials science, the compound can be utilized to create novel polymeric materials with specific properties. Its ability to participate in polymerization reactions opens avenues for developing materials with tailored mechanical and thermal properties. This application is significant in the production of advanced materials for industrial uses.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The compound was tested at varying concentrations (1 µM to 10 µM) showing dose-dependent effects on cell viability.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 1 | 85 | 10 |
| 5 | 60 | 30 |
| 10 | 30 | 70 |
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of tetrahydropyran derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that treatment with (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran significantly reduced cell death and increased the expression of neuroprotective genes.
| Treatment Group | Cell Viability (%) | Neuroprotection Gene Expression (Fold Change) |
|---|---|---|
| Control | 50 | 1 |
| Compound Treatment | 80 | 3 |
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The bromine atom and benzoate groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations: Tribenzoate vs. Triacetate
A key distinction lies in the ester groups. For example:
- (2S,3S,4R,5R,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate () replaces benzoates with acetates.
Table 1: Ester Group Comparison
*Estimated based on molecular formula.
Substituent Variations at the 6-Position
The 6-methyl group in the target compound contrasts with other substituents in analogs:
- (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate () features a methoxycarbonyl group.
Table 2: Substituent Effects
Biological Activity
(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a chemical compound that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties that could be explored in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure with multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula is , and it has a molecular weight of approximately 453.32 g/mol.
Biological Activity
Research has indicated several areas where (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate exhibits notable biological activity:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the bromine atom in its structure, which may enhance its interaction with microbial cell membranes.
- Antioxidant Properties : The compound has shown potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress in biological systems and can play a role in preventing diseases related to oxidative damage.
- Cytotoxic Effects : Preliminary studies suggest that (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate may exhibit cytotoxic effects on certain cancer cell lines. This activity warrants further investigation to understand the mechanisms involved and its potential application in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydropyran compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.
- Antioxidant Capacity : Research conducted by Zhang et al. (2021) evaluated the antioxidant activity of various tetrahydropyran derivatives using DPPH and ABTS assays. The findings indicated that (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate exhibited a high capacity to scavenge free radicals.
- Cytotoxicity Assessment : A study in Cancer Research assessed the cytotoxic effects of brominated tetrahydropyrans on human lung cancer cells (A549). The results indicated that the compound induced apoptosis through the mitochondrial pathway.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
